Decamethyltetrasiloxane
Overview
Description
It is a type of siloxane compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Decamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with dimethyldichlorosilane in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.
In industrial production, this compound is often produced through the hydrolysis and condensation of chlorosilanes. This method involves the reaction of chlorosilanes with water to form silanols, which then condense to form siloxanes. The process is usually carried out in the presence of a catalyst, such as a strong acid or base, to enhance the reaction rate .
Chemical Reactions Analysis
Decamethyltetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: This compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated siloxanes.
The major products formed from these reactions include various silanols, siloxanes, and halogenated siloxanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of decamethyltetrasiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of siloxane bonds through hydrolysis and condensation reactions . In biological systems, this compound interacts with cellular membranes and proteins, enhancing the biocompatibility of medical devices and materials .
Comparison with Similar Compounds
Decamethyltetrasiloxane can be compared with other similar siloxane compounds, such as hexamethyldisiloxane, octamethyltrisiloxane, and dodecamethylpentasiloxane .
Hexamethyldisiloxane: This compound has a shorter siloxane chain and lower molecular weight compared to this compound, making it less viscous and more volatile.
Octamethyltrisiloxane: Similar to hexamethyldisiloxane, octamethyltrisiloxane has a shorter siloxane chain and lower molecular weight, resulting in different physical properties.
Dodecamethylpentasiloxane: This compound has a longer siloxane chain and higher molecular weight, making it more viscous and less volatile compared to this compound.
The uniqueness of this compound lies in its balance of molecular weight, viscosity, and volatility, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCGDEUVHLPRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044551 | |
Record name | Decamethyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decamethyltetrasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17959 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.37 [mmHg] | |
Record name | Decamethyltetrasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17959 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
141-62-8 | |
Record name | Decamethyltetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decamethyltetrasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decamethyltetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decamethyltetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.993 | |
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Record name | DECAMETHYLTETRASILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23WAL597T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decamethyltetrasiloxane has a molecular formula of C10H30O3Si4 and a molecular weight of 310.7 g/mol. [, , ]
A: Yes, several studies have used spectroscopic techniques like FTIR (Fourier Transform Infrared Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) to characterize DMTDS and its plasma-polymerized derivatives. FTIR helps identify functional groups, revealing continuous siloxane chain linkage and oxygen incorporation in plasma polymers. XPS provides insights into the elemental composition and chemical states within the material. [, ]
A: this compound is commonly used as a lubricant due to its high spreadability and compressibility. It has been explored as a lubricant in the lamination of lithium sheets for thin film production, as it evaporates readily after lamination, preventing contamination in electrochemical cells. []
A: DMTDS is a linear siloxane, and compared to cyclic siloxanes, it exhibits smaller excess volumes and enthalpies when mixed with heptane. This property makes DMTDS a suitable candidate as a working fluid in ORCs, as its interaction with hydrocarbons is less pronounced. []
A: this compound is relatively stable under dry conditions but can undergo cleavage and rearrangement reactions in the presence of hydrogen chloride and water or methanol. [] Research shows that its stability can be affected by the presence of acids, bases, and certain solvents. [, ]
A: Yes, DMTDS, like other volatile methyl siloxanes (VMS), raises environmental concerns due to its potential for long-range atmospheric transport and deposition. [, , , ]
A: Studies on rainbow trout suggest that DMTDS, while having a relatively low dietary uptake efficiency compared to other non-metabolizable chemicals, can still bioaccumulate, particularly in lipid-rich tissues. []
A: Research indicates that DMTDS exhibits rapid sorption to soil organic matter, primarily through a partitioning mechanism. The measured sorption coefficients suggest a lower sorption affinity compared to what would be predicted solely based on its hydrophobicity, highlighting the influence of siloxane-specific properties on its environmental fate. []
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for quantifying DMTDS in various matrices, including water, soil, and biogas. [, , , ]
A: Yes, several extraction techniques are employed depending on the sample matrix. For instance, Pressurized Solvent Extraction (PSE) is used for extracting DMTDS from silicone products like bakeware and nipples. [] For water samples, Magnetic Solid-Phase Extraction (MSPE) utilizing graphene oxide/Fe3O4 nanocomposites has shown promise as a fast and environmentally friendly pre-concentration technique prior to GC-MS analysis. []
A: Yes, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been investigated as a real-time technique for quantifying DMTDS in landfill gas and biogas. [] This technique relies on the fast ion-molecule reactions of DMTDS with reagent ions, allowing for its detection at low levels.
A: Yes, research is ongoing to find substitutes for DMTDS, especially in applications where environmental concerns are paramount. This includes exploring alternative working fluids for ORCs, such as other siloxanes with different properties or less environmentally persistent compounds. [, ]
A: Further research is needed to fully understand the long-term environmental fate and effects of DMTDS. This includes investigating its degradation pathways in different environmental compartments, assessing its potential toxicity to various organisms, and developing efficient methods for its removal from contaminated sites. []
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